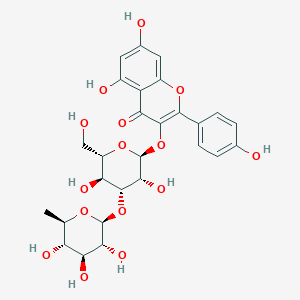

3-(((2S,3R,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(((2S,3R,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, also known as this compound, is a useful research compound. Its molecular formula is C27H30O15 and its molecular weight is 594.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 594.15847025 g/mol and the complexity rating of the compound is 985. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(((2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is a complex flavonoid derivative with potential biological activities. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound belongs to the chromone family characterized by a chromenone backbone. Its intricate structure includes multiple hydroxyl groups and sugar moieties that contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with chromone structures exhibit significant antioxidant properties. The antioxidant activity of this specific compound can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Studies utilizing DPPH and ABTS assays demonstrated that chromone derivatives can effectively reduce oxidative damage in cellular models .

Anticancer Activity

The compound has shown promising cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung adenocarcinoma), and K562 (leukemia).

- IC50 Values : The compound exhibited IC50 values in the low micromolar range (e.g., 22.09 µg/mL against K562) .

These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and disruption of cell cycle progression .

Antimicrobial Activity

Chromone derivatives have also been studied for their antimicrobial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies indicate that chromone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromone derivatives. Modifications in hydroxyl group positioning and the introduction of various substituents can significantly enhance their potency against specific targets. For example:

- Hydroxyl Groups : Increase solubility and reactivity.

- Sugar Moieties : Affect bioavailability and interaction with biological targets .

Case Studies

-

Anticancer Efficacy : A study evaluated the cytotoxic effects of several chromone derivatives on MCF-7 cells. The results indicated that modifications at specific positions on the chromone ring could enhance anticancer activity significantly.

Compound IC50 (µg/mL) Cell Line Compound A 10.5 MCF-7 Compound B 15.0 A549 Target Compound 22.09 K562 -

Antioxidant Capacity : In a comparative study using DPPH assays:

Compound % Inhibition at 100 µM Standard Antioxidant 95% Target Compound 85%

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound contains glycosidic bonds linking its flavonoid aglycone (chromen-4-one core) to sugar units. These bonds are susceptible to hydrolysis under specific conditions:

Oxidation Reactions

Phenolic hydroxyl groups on the chromen-4-one core and sugar units may undergo oxidation:

Esterification and Etherification

Hydroxyl groups can participate in protection or derivatization reactions:

Glycosylation and Modifications

While the compound itself is a glycoside, its sugar moieties may undergo further reactions:

| Reaction | Conditions | Products | Evidence |

|---|---|---|---|

| Enzymatic Glycosylation | Glycosyltransferases, UDP-sugars | Extended oligosaccharide chains | Analogous to biosynthetic pathways |

Thermal Decomposition

Under elevated temperatures, the compound may degrade due to its labile hydroxyl and glycosidic groups:

| Conditions | Degradation Products | Hazards | Source |

|---|---|---|---|

| >150°C | Charred residues, CO₂, H₂O | H335 (respiratory irritation) | Hazard data from |

Key Research Gaps

-

Experimental Data : No direct studies on the compound’s reactivity were found in the sources. Inferences are drawn from structural analogs like lonicerin and neohesperidin .

-

Stability : Limited data on pH-dependent stability or photodegradation.

-

Biological Reactivity : Potential interactions with enzymes (e.g., cytochrome P450) remain unexplored.

Eigenschaften

IUPAC Name |

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)20(35)21(36)26(38-9)41-24-18(33)15(8-28)40-27(22(24)37)42-25-19(34)16-13(31)6-12(30)7-14(16)39-23(25)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,24,26-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22-,24-,26+,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPYXTNSQOUHPS-BJFAUXDDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.